2-(Pyridin-3-yl)quinoline-4-carbohydrazide
Overview
Description
“2-(Pyridin-3-yl)quinoline-4-carbohydrazide” is a chemical compound. It has been synthesized through condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with isonicotinic acid hydrazide (INH) in absolute ethanol . The structure of this compound was established on the basis of IR, 1H-NMR, 13C-NMR, and mass spectral data .
Synthesis Analysis
The synthesis of “2-(Pyridin-3-yl)quinoline-4-carbohydrazide” involves the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with isonicotinic acid hydrazide (INH) in absolute ethanol . This reaction was carried out in the presence of catalytic amounts of glacial acetic acid .Molecular Structure Analysis
The structure of “2-(Pyridin-3-yl)quinoline-4-carbohydrazide” was established on the basis of IR, 1H-NMR, 13C-NMR, and mass spectral data . The 1H NMR spectrum of the compound showed a multiplet resonating between δ 1.6 and 1.7 ppm which was assigned to the six protons of the piperidine ring .Physical And Chemical Properties Analysis
The compound “2-(Pyridin-3-yl)quinoline-4-carbohydrazide” has a molecular weight of 250.26 . It is a solid at room temperature . The InChI code for the compound is 1S/C15H10N2O2/c18-15(19)12-8-14(10-4-3-7-16-9-10)17-13-6-2-1-5-11(12)13/h1-9H,(H,18,19) .Scientific Research Applications
Antimicrobial Activity
Quinoline derivatives have been recognized for their antimicrobial properties. The structure of 2-(Pyridin-3-yl)quinoline-4-carbohydrazide suggests potential as an antimicrobial agent due to the presence of the quinoline moiety, which is known to interfere with the microbial DNA synthesis . This compound could be explored for its efficacy against a range of bacterial and fungal pathogens.
Anticancer Research
The quinoline ring system is a common feature in many anticancer drugs. The carbohydrazide group attached to the quinoline could be investigated for its ability to inhibit cancer cell growth or induce apoptosis in various cancer cell lines. Research could focus on specific types of cancer where quinoline derivatives have shown promise, such as leukemia or breast cancer .
Anti-Inflammatory Applications
Compounds containing quinoline are known to possess anti-inflammatory properties2-(Pyridin-3-yl)quinoline-4-carbohydrazide could be studied for its potential to reduce inflammation in chronic inflammatory diseases, possibly by inhibiting cytokine production or suppressing the inflammatory response at the molecular level .
Antidepressant Potential
The structural analogs of quinoline have been associated with antidepressant activity. This compound could be synthesized and tested for its efficacy in modulating neurotransmitter levels or monoamine oxidase inhibition, which are common targets for antidepressant drugs .
Antituberculosis Activity
Given the historical significance of hydrazide compounds in treating tuberculosis, 2-(Pyridin-3-yl)quinoline-4-carbohydrazide could be a candidate for antituberculosis drug development. Its activity against Mycobacterium tuberculosis could be assessed, potentially offering a new avenue for TB treatment .
Anti-Epileptic Effects
Quinoline derivatives have shown potential in the treatment of epilepsy. The compound could be evaluated for its ability to modulate ion channels or neurotransmitter systems involved in seizure activity, contributing to the development of new anti-epileptic medications .
Cardiovascular Research
The cardiovascular effects of quinoline derivatives, such as their impact on blood pressure and heart rate, could be another area of application for 2-(Pyridin-3-yl)quinoline-4-carbohydrazide . Studies could explore its potential as a vasodilator or in the treatment of arrhythmias .
Photovoltaic Applications
In the field of materials science, quinoline derivatives have been utilized in the design of organic photovoltaic cells. The compound could be incorporated into the active layer of solar cells to improve light absorption and charge transport properties, contributing to the efficiency of renewable energy technologies .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(Pyridin-3-yl)quinoline-4-carbohydrazide is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to the proper three-dimensional folding of newly synthesized procollagen chains.
Mode of Action
The compound interacts with its target, collagen prolyl-4-hydroxylase, and acts as a potent inhibitor . This interaction results in the inhibition of the enzyme, thereby affecting the formation of stable collagen.
Result of Action
The primary molecular effect of the action of 2-(Pyridin-3-yl)quinoline-4-carbohydrazide is the inhibition of collagen prolyl-4-hydroxylase . This leads to a decrease in the formation of stable collagen. The cellular effects of this action are complex and depend on the specific cell type and physiological context.
properties
IUPAC Name |
2-pyridin-3-ylquinoline-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c16-19-15(20)12-8-14(10-4-3-7-17-9-10)18-13-6-2-1-5-11(12)13/h1-9H,16H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENFAFLFPWVDNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397588 | |
Record name | 2-(Pyridin-3-yl)quinoline-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)quinoline-4-carbohydrazide | |
CAS RN |
5109-97-7 | |
Record name | 4-Quinolinecarboxylic acid, 2-(3-pyridinyl)-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5109-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Pyridin-3-yl)quinoline-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5109-97-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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